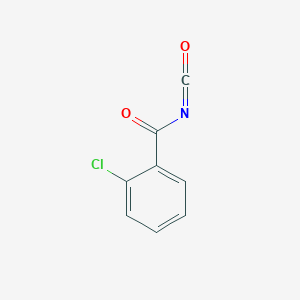

2-Chlorobenzoyl isocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chlorobenzoyl isocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-7-4-2-1-3-6(7)8(12)10-5-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUIVBFRTPPWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433109 | |

| Record name | 2-CHLOROBENZOYL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4461-34-1 | |

| Record name | 2-CHLOROBENZOYL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chlorobenzoyl Isocyanate from 2-Chlorobenzamide

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-chlorobenzoyl isocyanate, a critical intermediate in the agrochemical and pharmaceutical industries. The focus is on a robust and scalable method starting from 2-chlorobenzamide and employing oxalyl chloride as the activating agent. This pathway offers a significant safety advantage over traditional methods that utilize highly toxic phosgene or its derivatives. We will dissect the underlying reaction mechanism, present a detailed, field-tested experimental protocol, and discuss critical parameters for process optimization and safety. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of this important transformation.

Introduction: The Significance of this compound

This compound is a highly reactive chemical intermediate, valued for its electrophilic isocyanate moiety which readily participates in addition reactions with nucleophiles. Its primary industrial application is in the synthesis of benzoylurea insecticides, such as Triflumuron. The benzoylurea scaffold, formed by the reaction of a benzoyl isocyanate with an appropriate aniline, is a potent inhibitor of chitin synthesis in insects, providing a targeted and effective mode of action.

The traditional synthesis of isocyanates often involves the use of phosgene (COCl₂), a substance with extreme toxicity and handling difficulties.[1] Consequently, the development of safer, non-phosgene routes is a paramount objective in modern chemical synthesis.[2] The reaction of a primary amide, such as 2-chlorobenzamide, with oxalyl chloride represents a viable and safer alternative.[3] This method avoids the direct handling of phosgene gas and proceeds under relatively mild conditions, generating volatile byproducts that are easily removed. This guide provides the scientific and practical framework for implementing this synthesis effectively and safely.

Theoretical Framework: Reaction Mechanism and Causality

The conversion of 2-chlorobenzamide to this compound using oxalyl chloride is a dehydration and rearrangement process. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through several key stages, driven by the formation of stable gaseous byproducts.

Mechanistic Steps:

-

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the amide oxygen of 2-chlorobenzamide onto one of the carbonyl carbons of oxalyl chloride.

-

Formation of a Key Intermediate: This attack forms a tetrahedral intermediate which then eliminates a chloride ion to yield a reactive Vilsmeier-type intermediate.

-

Cyclization and Elimination: The amide nitrogen then attacks the second carbonyl group of the oxalyl moiety, leading to the formation of a five-membered heterocyclic intermediate (a 1,3,2-dioxazol-5-one derivative).

-

Fragmentation to Product: This cyclic intermediate is unstable and readily undergoes fragmentation. It collapses to release the final this compound product along with carbon monoxide (CO) and carbon dioxide (CO₂). The elimination of these gaseous byproducts provides a strong thermodynamic driving force, pushing the reaction to completion.

This mechanistic pathway highlights why oxalyl chloride is an effective reagent: it acts as a powerful dehydrating agent that activates the amide for the subsequent rearrangement and elimination cascade.[4]

Caption: Proposed reaction mechanism for isocyanate synthesis.

Materials, Data, and Experimental Protocol

A successful synthesis relies on quality reagents, a precise protocol, and a clear understanding of the process flow.

Reagents and Equipment

-

Reagents: 2-Chlorobenzamide (≥98%), Oxalyl chloride (≥98%), high-boiling inert solvent (e.g., 1,2-dichloroethane or chlorobenzene), anhydrous conditions are essential.

-

Equipment: Three-neck round-bottom flask, reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), magnetic stirrer with heating mantle, dropping funnel, and a vacuum distillation setup for purification.

Quantitative Data Summary

The physical and chemical properties of the key compounds are summarized below for easy reference.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 2-Chlorobenzamide[5] | C₇H₆ClNO | 155.58 | 200 (decomposes) | ~1.3 |

| Oxalyl Chloride[6] | C₂Cl₂O₂ | 126.93 | 63-64 | 1.479 |

| This compound[7] | C₈H₄ClNO₂ | 181.58 | ~250 | 1.28 |

| 1,2-Dichloroethane (Solvent) | C₂H₄Cl₂ | 98.96 | 83.5 | 1.253 |

Step-by-Step Experimental Protocol

This protocol is a self-validating system; observable changes are noted to ensure the reaction is proceeding as expected.

-

Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a reflux condenser connected to a gas scrubber, and a dropping funnel. Ensure the entire system is under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress, as oxalyl chloride reacts violently with water.[6]

-

Charge Reactants: Charge the flask with 2-chlorobenzamide (1.0 equivalent) and the anhydrous solvent (e.g., 1,2-dichloroethane, approx. 3-5 mL per gram of amide). Begin stirring to form a slurry.

-

Addition of Oxalyl Chloride: Charge the dropping funnel with oxalyl chloride (1.1 to 1.5 equivalents). Add the oxalyl chloride dropwise to the stirred slurry at room temperature over 30-45 minutes. A slight exotherm may be observed. Vigorous gas evolution (HCl, CO, CO₂) will begin. Causality: A slight excess of oxalyl chloride ensures the complete conversion of the starting amide.[8]

-

Reaction Progression: After the addition is complete, slowly heat the reaction mixture to a gentle reflux (for 1,2-dichloroethane, this is ~84°C). The initial slurry of 2-chlorobenzamide should fully dissolve as it is converted to the soluble isocyanate. Maintain reflux for 2-4 hours.

-

Monitoring Completion: The reaction can be monitored by Infrared (IR) spectroscopy. A sample can be carefully taken, the solvent evaporated, and the residue analyzed. The reaction is complete upon the disappearance of the amide C=O stretch (approx. 1660 cm⁻¹) and N-H stretches (approx. 3100-3300 cm⁻¹) and the appearance of the strong, characteristic isocyanate (-N=C=O) absorption band around 2250 cm⁻¹.

-

Product Isolation: Once the reaction is complete, cool the mixture to room temperature. The solvent and any excess oxalyl chloride are removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is a liquid that can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.[7]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis process.

Critical Safety, Handling, and Waste Disposal

Authoritative Insight: Isocyanates are potent respiratory and skin sensitizers, and many reagents in this synthesis are corrosive and toxic. A rigorous approach to safety is non-negotiable.

-

Hazard Analysis:

-

2-Chlorobenzamide: Harmful if swallowed.[5]

-

Oxalyl Chloride: Highly corrosive and toxic. Reacts violently with water to produce toxic gases. It is also a lachrymator.[6]

-

This compound: Causes severe skin burns and eye damage. May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

1,2-Dichloroethane: Flammable, toxic, and a suspected carcinogen.

-

-

Engineering Controls: This entire procedure must be conducted in a certified, well-ventilated chemical fume hood to prevent inhalation of vapors and gases.[9]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[10]

-

Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or laminate film). Nitrile gloves offer limited protection and should be changed immediately upon contamination.[11]

-

Body Protection: Wear a flame-resistant lab coat and closed-toe shoes.

-

-

Waste Disposal:

-

Quench excess oxalyl chloride carefully by slowly adding it to a stirred, cold solution of sodium bicarbonate.

-

Isocyanate-containing waste should be deactivated by reacting with a solution of sodium carbonate (5%) and a surfactant in water before disposal.

-

All waste must be disposed of according to local, state, and federal regulations.

-

Discussion and Field Insights

-

Solvent Selection: While 1,2-dichloroethane is effective, other high-boiling inert solvents like chlorobenzene or toluene can be used. The choice depends on the desired reaction temperature and downstream processing requirements. Non-polar solvents are generally preferred to minimize side reactions.

-

Alternative Reagents: For laboratory-scale synthesis where the cost of oxalyl chloride is a concern, thionyl chloride (SOCl₂) can sometimes be used, though it may require higher temperatures and can lead to different side products. Triphosgene is a solid, safer-to-handle alternative to phosgene gas, but it still generates phosgene in situ and requires stringent safety protocols.[12][13]

-

Troubleshooting: If the reaction stalls (i.e., starting material remains after prolonged reflux), it could be due to moisture contamination, which destroys the oxalyl chloride. Ensuring all glassware is oven-dried and reagents are anhydrous is critical. Another possibility is insufficient heating; ensure the reaction mixture reaches the true reflux temperature of the solvent.

Conclusion

The synthesis of this compound from 2-chlorobenzamide using oxalyl chloride is a highly effective and industrially relevant method that circumvents the significant hazards associated with phosgene. The reaction is driven by the formation of stable, gaseous byproducts and proceeds in high yield under controlled conditions. By adhering to the detailed mechanistic principles, experimental protocol, and stringent safety measures outlined in this guide, researchers and development professionals can confidently and safely perform this critical chemical transformation.

References

- General approach to prepare polymers bearing pendant isocyanate groups. (2020). Google Scholar.

- A Comparative Analysis of Solid Phosgene Substitutes in Organic Chemistry. Benchchem.

- How To Get Isocyanate? - PMC. PubMed Central - NIH.

- SAFETY DATA SHEET - Chlorosulfonyl isocyanate. Sigma-Aldrich.

- Method for the preparation of 2-chlorobenzoyl chloride, and its uses. Google Patents.

- Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. (2018). T-Space.

- Non-phosgene route to the manufacture of organic isocyanates. Google Patents.

- SAFETY DATA SHEET - 2-Chloroethyl isocyanate. Fisher Scientific.

- Safe Use of Di-Isocyanates. Health and Safety Authority.

- GUIDE TO HANDLING ISOCYANATES. Safe Work Australia.

- 5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries.

- This compound CAS#: 4461-34-1. ChemicalBook.

- Synthesis method of substituted benzoyl isocyanate. Google Patents.

- Oxalyl chloride. Wikipedia.

- Process for the preparation of acyl isocyanates. Google Patents.

- Reactions and Applications of Oxalyl Chloride. ChemicalBook.

- 2-Chlorobenzamide. PubChem - NIH.

Sources

- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 3. GB2061257A - Method for the preparation of 2-chlorobenzoyl chloride, and its uses - Google Patents [patents.google.com]

- 4. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 5. 2-Chlorobenzamide | C7H6ClNO | CID 69111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 7. This compound CAS#: 4461-34-1 [amp.chemicalbook.com]

- 8. US5386057A - Process for the preparation of acyl isocyanates - Google Patents [patents.google.com]

- 9. lakeland.com [lakeland.com]

- 10. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 11. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 12. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

2-Chlorobenzoyl Isocyanate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the physicochemical properties, synthesis, reactivity, and safe handling of 2-Chlorobenzoyl isocyanate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-tested insights. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a self-validating resource for the safe and effective application of this versatile chemical intermediate in the synthesis of pharmaceuticals and other high-value chemical entities.

Introduction: The Strategic Importance of this compound

This compound is a highly reactive organic compound that serves as a critical building block in modern synthetic chemistry. Its utility stems from the electrophilic nature of the isocyanate group (-N=C=O), which readily reacts with a wide range of nucleophiles. The presence of the ortho-chlorine atom on the benzoyl group modulates this reactivity, influencing both the electronic properties of the isocyanate and the conformational preferences of its derivatives. This makes it a valuable reagent in the synthesis of a diverse array of compounds, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2] A thorough understanding of its fundamental physicochemical properties is paramount for its efficient and safe application in research and development, particularly in the synthesis of targeted therapeutics.[3][4]

Physicochemical Properties: A Quantitative Overview

The physical and chemical characteristics of this compound dictate its behavior in various solvent systems, its reactivity profile, and its stringent storage requirements. The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄ClNO₂ | [5] |

| Molecular Weight | 181.58 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | ~250 °C (decomposes) | [5] |

| Density | ~1.28 g/cm³ | [5] |

| Solubility | Soluble in aprotic organic solvents (e.g., toluene, chlorobenzene, THF, CH₂Cl₂). Reacts with protic solvents (e.g., water, alcohols, amines). | |

| CAS Number | 4461-34-1 | [5] |

Synthesis of this compound: A Validated Protocol

A common and scalable method for the synthesis of this compound involves the reaction of 2-Chlorobenzoyl chloride with sodium cyanate in the presence of a Lewis acid catalyst.[6] This method avoids the use of more hazardous reagents like phosgene and provides good yields of the desired product.

Experimental Protocol: Catalytic Conversion of 2-Chlorobenzoyl Chloride

Objective: To synthesize this compound from 2-Chlorobenzoyl chloride and sodium cyanate using a zinc chloride catalyst.

Materials:

-

2-Chlorobenzoyl chloride (1 equivalent, e.g., 0.5 mol, 87.5 g)

-

Sodium cyanate (1.3 equivalents, e.g., 0.65 mol, 42.25 g)

-

Zinc chloride (Lewis acid catalyst, e.g., 0.1 mol, 6.8 g)

-

p-Toluenesulfonic acid (co-catalyst, e.g., 15 g)

-

Anhydrous chlorobenzene (solvent)

-

Reaction kettle with overhead stirrer, dropping funnel, condenser, and temperature control

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry reaction kettle under an inert atmosphere (e.g., nitrogen), charge sodium cyanate, zinc chloride, p-toluenesulfonic acid, and anhydrous chlorobenzene.

-

Reagent Addition: Begin stirring the mixture and heat to 40-50 °C. Once the temperature is stable, add 2-Chlorobenzoyl chloride dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature within the specified range.

-

Reaction Maturation: After the addition is complete, raise the temperature to 60 °C and maintain for approximately 8 hours to ensure complete conversion.[6]

-

Solvent Removal: Once the reaction is complete, cool the mixture and remove the solvent (chlorobenzene) by distillation under reduced pressure.

-

Product Purification: The crude product is then purified by fractional vacuum distillation to yield pure this compound.[6]

Causality of Experimental Choices:

-

Inert Atmosphere: The isocyanate group is highly reactive towards moisture. An inert atmosphere is critical to prevent hydrolysis of the product to the corresponding carbamic acid, which is unstable and decomposes.

-

Anhydrous Conditions: All reagents and the solvent must be anhydrous for the same reason as above. Water will consume the starting material and the product, significantly reducing the yield.

-

Catalyst System: The combination of a Lewis acid (zinc chloride) and a protic acid (p-toluenesulfonic acid) acts synergistically to facilitate the reaction between the acyl chloride and the cyanate salt.[6]

Reactivity Profile: The Synthetic Power of the Isocyanate Group

The synthetic versatility of this compound is centered on the electrophilicity of the central carbon atom in the -N=C=O group. This allows for facile nucleophilic attack by a wide range of compounds, most notably alcohols and amines, to form stable carbamate and urea linkages, respectively.[7][8]

Reaction with Alcohols: A Gateway to Carbamates

This compound reacts with primary and secondary alcohols to form N-(2-chlorobenzoyl)carbamates.[9][10] This reaction is often catalyzed by tertiary amines and is a cornerstone of polyurethane chemistry.[3][9]

Experimental Workflow for Carbamate Synthesis:

Caption: General workflow for the synthesis of carbamates.

Reaction with Amines: The Formation of Substituted Ureas

The reaction with primary or secondary amines is typically very rapid and highly exothermic, yielding N,N'-disubstituted ureas. This reaction is generally faster than the corresponding reaction with alcohols.[7][11]

Logical Relationship in Urea Formation:

Caption: Nucleophilic attack of an amine on the isocyanate.

Handling, Storage, and Safety Considerations

Trustworthiness through Self-Validating Systems: A robust safety protocol is a self-validating system. Adherence to the following guidelines is non-negotiable for the safe handling of this compound.

-

Moisture Sensitivity: This compound is extremely sensitive to moisture. It must be handled under an inert atmosphere (nitrogen or argon) using anhydrous techniques. All glassware must be flame-dried or oven-dried before use.

-

Toxicity and Irritancy: Isocyanates are potent lachrymators and respiratory irritants.[12][13][14] Inhalation can lead to sensitization, causing asthma-like symptoms upon subsequent exposure.[12][14][15] All manipulations must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., butyl rubber or laminate).[15]

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from heat and sources of ignition.[12][13] It should be stored separately from incompatible materials such as water, alcohols, amines, and strong bases.

-

Spill and Disposal: In the event of a spill, evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal.[14] Do not use water for cleanup. Decontamination of the spill area can be performed with a solution of aqueous ammonia or sodium carbonate to react with any remaining isocyanate. All waste is considered hazardous and must be disposed of according to local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its utility in constructing complex molecules, particularly those with pharmaceutical relevance, is well-established. A comprehensive understanding of its physicochemical properties, coupled with meticulous adherence to validated synthetic and handling protocols, is essential for harnessing its synthetic potential while ensuring the highest standards of laboratory safety. The information and protocols detailed in this guide provide a robust framework for researchers and drug development professionals to confidently and effectively integrate this valuable compound into their synthetic strategies.

References

-

Gaco. SAFETY DATA SHEET - ISOCYANATE COMPONENT A. [Link]

-

Georganics. 2-CHLOROETHYL ISOCYANATE SAFETY DATA SHEET. [Link]

- Google Patents.

-

ChemBK. 2-Chlorophenyl isocyanate. [Link]

-

Local Pharma Guide. CAS NO. 4461-34-1 | this compound. [Link]

-

PubChem. 2-Chlorobenzene isocyanate. [Link]

- Google Patents.

-

ResearchGate. Relative reactivity's of various functional groups towards isocyanates. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Market for this compound: Supply, Demand, and Applications. [Link]

-

ResearchGate. Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. [Link]

-

Organic Syntheses. Chlorosulfonyl isocyanate. [Link]

-

Organic Chemistry Portal. Isocyanate synthesis by substitution. [Link]

-

AIDIC. Isocyanates as Precursors to Biomedical Polyurethanes. [Link]

-

Patsnap. The Role of Isocyanates in Modern Pharmaceuticals. [Link]

-

Semantic Scholar. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. [Link]

-

ACS Publications. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. [Link]

-

AUB ScholarWorks. A study of the kinetics and mechanism of the reaction between phenyl isocyanate and aniline in benzene. [Link]

-

ResearchGate. Convertible Isocyanides: Application in Small Molecule Synthesis, Carbohydrate Synthesis, and Drug Discovery. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 3. aidic.it [aidic.it]

- 4. researchgate.net [researchgate.net]

- 5. This compound CAS#: 4461-34-1 [amp.chemicalbook.com]

- 6. CN111004150B - Synthesis method of substituted benzoyl isocyanate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 11. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. gaco.com [gaco.com]

- 15. georganics.sk [georganics.sk]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2-Chlorobenzoyl Isocyanate (CAS 4461-34-1)

Abstract

This compound (CAS 4461-34-1) is a highly reactive chemical intermediate of significant interest in the fields of agrochemicals, materials science, and pharmaceutical development. Its isocyanate functional group (-N=C=O) serves as a potent electrophile, enabling a wide range of chemical transformations crucial for the synthesis of complex organic molecules. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, synthesis methodologies, key reactions, and applications, with a particular focus on its role in drug discovery and development. Furthermore, this document outlines critical safety and handling protocols to ensure its responsible use in a laboratory setting.

Introduction: The Versatility of an Acyl Isocyanate

This compound belongs to the class of acyl isocyanates, which are characterized by an isocyanate group attached to a carbonyl moiety. This arrangement enhances the electrophilicity of the isocyanate carbon, making it exceptionally reactive towards nucleophiles. The presence of a chlorine atom on the ortho position of the benzene ring further influences its reactivity and provides a site for further functionalization. This unique combination of structural features makes it a valuable building block in organic synthesis. A primary application of this compound is as an intermediate in the production of the insecticide Triflumuron[1].

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 4461-34-1 | [2][][4] |

| Molecular Formula | C8H4ClNO2 | [2][][4] |

| Molecular Weight | 181.58 g/mol | [2][][4] |

| Appearance | White crystalline powder | [1] |

| Boiling Point | 250 °C | [2][] |

| Density | 1.28 g/cm³ | [2][] |

| Flash Point | 95 °C | [2] |

| Purity | ≥98.0% | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a 2-chlorobenzoyl derivative with a source of the isocyanate group. A common and efficient method involves the reaction of 2-chlorobenzoyl chloride with a cyanate salt in the presence of a catalyst.

Synthesis from 2-Chlorobenzoyl Chloride and Sodium Cyanate

A prevalent industrial and laboratory-scale synthesis involves the reaction of 2-chlorobenzoyl chloride with sodium cyanate. The reaction is often catalyzed by a Lewis acid, such as zinc chloride, and an acid co-catalyst like p-toluenesulfonic acid, in an inert solvent like chlorobenzene[5].

Reaction Scheme:

A representative synthesis of this compound.

Experimental Protocol:

-

To a reaction vessel containing chlorobenzene, add sodium cyanate, zinc chloride, and p-toluenesulfonic acid[5].

-

Control the temperature of the mixture to 40-50 °C[5].

-

Slowly add 2-chlorobenzoyl chloride dropwise to the reaction mixture[5].

-

After the addition is complete, raise the temperature to 60 °C and maintain for approximately 8 hours[5].

-

Upon completion, remove the solvent by reduced pressure distillation.

-

The final product, this compound, is then isolated by continuous reduced pressure distillation, yielding a product with high purity (e.g., 99.7%) and in good yield (e.g., 90.6%)[5].

Causality: The use of a Lewis acid catalyst (ZnCl₂) activates the 2-chlorobenzoyl chloride, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the cyanate ion. The p-toluenesulfonic acid acts as a co-catalyst. The reaction is performed in an inert solvent to prevent side reactions with the highly reactive isocyanate product.

Reactivity and Key Chemical Transformations

The isocyanate group is a powerful electrophile, readily reacting with a variety of nucleophiles. This reactivity is the cornerstone of its utility in synthetic chemistry.

Reaction with Nucleophiles

Isocyanates react with nucleophiles such as alcohols, amines, and water. These reactions are fundamental to the synthesis of carbamates, ureas, and other important functional groups.

General reactivity of this compound with nucleophiles.

-

With Alcohols to form Carbamates: The reaction with alcohols yields carbamates (urethanes)[6]. This reaction is crucial in the synthesis of various pharmaceuticals and polymers. The reaction proceeds smoothly, often without the need for a catalyst, although one can be used to increase the reaction rate.

-

With Amines to form Ureas: The reaction with primary or secondary amines is typically very rapid and exothermic, producing substituted ureas[6]. This is one of the most common applications of isocyanates in drug discovery for creating diverse libraries of urea-containing compounds[7][8][9].

-

With Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide[6]. This reactivity with moisture necessitates handling this compound under anhydrous conditions to prevent degradation and unwanted side reactions[10].

Applications in Drug Discovery and Development

The unique reactivity of this compound makes it a valuable reagent in the synthesis of pharmaceutically active compounds.

Synthesis of Urea Derivatives as Bioactive Molecules

Urea-containing compounds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities. This compound serves as a key building block for the synthesis of unsymmetrical ureas.

Workflow for Urea Library Synthesis:

A typical workflow for synthesizing a urea library.

This high-throughput approach allows for the rapid generation of a diverse set of urea derivatives for screening in various biological assays[11]. The isocyanate can be reacted with a wide array of primary and secondary amines, including those found in complex drug scaffolds, to explore structure-activity relationships.

Safety, Handling, and Storage

Isocyanates are hazardous chemicals and must be handled with appropriate safety precautions.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin[12].

-

Skin and Eye Irritation/Corrosion: Causes skin irritation and serious eye damage[13].

-

Sensitization: May cause allergic skin and respiratory reactions. Inhalation can lead to asthma-like symptoms[12][13].

-

Moisture Sensitivity: Reacts with water, which can lead to pressure buildup in sealed containers[10].

Recommended Handling Procedures:

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood[12][14].

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat[15][16]. For operations with a higher risk of inhalation, a respirator may be necessary[17].

-

Inert Atmosphere: When possible, handle and store under an inert gas like nitrogen or argon to prevent reaction with atmospheric moisture[13].

-

Spill Management: In case of a spill, absorb with an inert, non-combustible material and dispose of as hazardous waste. Decontamination solutions are available for neutralizing isocyanates[15].

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as water, alcohols, amines, and strong bases[12][14].

-

Store separately from sources of heat and ignition[12].

Conclusion

This compound is a versatile and highly reactive reagent with significant applications in organic synthesis, particularly in the agrochemical and pharmaceutical industries. Its ability to readily form carbamates and ureas makes it an invaluable tool for medicinal chemists in the construction of diverse molecular libraries for drug discovery. However, its hazardous nature necessitates strict adherence to safety protocols. A comprehensive understanding of its properties, synthesis, reactivity, and handling procedures is essential for its safe and effective utilization in advancing scientific research.

References

-

Local Pharma Guide. (n.d.). CAS NO. 4461-34-1 | this compound | C8H4ClNO2. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroethyl isocyanate, 98%. Retrieved from [Link]

-

Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN111004150B - Synthesis method of substituted benzoyl isocyanate.

- Google Patents. (n.d.). US3509198A - Preparation of 2-chlorocarbonyl-phenylisocyanates.

-

Royal Society of Chemistry. (n.d.). Synthesis of isocyanates from carbamate esters employing boron trichloride. Retrieved from [Link]

- Google Patents. (n.d.). US5386057A - Process for the preparation of acyl isocyanates.

-

SKC Inc. (2024). SDS - Isocyanate DECONtamination Solution. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Some methods for urea synthesis. Retrieved from [Link]

-

SLS Ireland. (n.d.). 2-Chlorobenzoyl chloride, 95%. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Market for this compound: Supply, Demand, and Applications. Retrieved from [Link]

- Google Patents. (n.d.). EP2362867A2 - Method for making carbamates, ureas and isocyanates.

-

National Institutes of Health. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Retrieved from [Link]

-

ResearchGate. (2025). A Facile Synthesis of Unsymmetrical Ureas. Retrieved from [Link]

-

Huntsman Building Solutions. (2021). Isocyanate Component A. Retrieved from [Link]

-

Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

-

PubMed. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Retrieved from [Link]

-

PubMed. (2018). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Chlorosulfonyl isocyanate. Retrieved from [Link]

-

Patsnap Eureka. (2025). How to Enhance Isocyanate Storage and Handling Safety?. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Amino Acid Ester Isocyanates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Chlorobenzoyl chloride. Retrieved from [Link]

-

Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]

-

ResearchGate. (n.d.). Convertible Isocyanides: Application in Small Molecule Synthesis, Carbohydrate Synthesis, and Drug Discovery. Retrieved from [Link]

-

MDPI. (n.d.). Reactivity and Curing Efficiency of Isocyanate Cross-Linkers with Imidazole-Based Blocking Agents for Low-Temperature Curing of Automotive Clearcoats. Retrieved from [Link]

-

Patsnap Eureka. (2025). The Role of Isocyanates in Modern Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). Relative reactivity of NCO group against different hydrogen-active.... Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 4461-34-1 [amp.chemicalbook.com]

- 4. CAS NO. 4461-34-1 | this compound | C8H4ClNO2 [localpharmaguide.com]

- 5. CN111004150B - Synthesis method of substituted benzoyl isocyanate - Google Patents [patents.google.com]

- 6. Isocyanate - Wikipedia [en.wikipedia.org]

- 7. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]

- 11. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. international.skcinc.com [international.skcinc.com]

- 16. huntsmanbuildingsolutions.com [huntsmanbuildingsolutions.com]

- 17. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

reactivity of the isocyanate group in 2-Chlorobenzoyl isocyanate

An In-Depth Technical Guide to the Reactivity of the Isocyanate Group in 2-Chlorobenzoyl Isocyanate

Executive Summary

This technical guide offers a detailed examination of the chemical reactivity of this compound, a versatile intermediate of significant interest to researchers in agrochemical synthesis, materials science, and drug development. We move beyond a simple recitation of facts to explore the underlying electronic and steric principles that govern the behavior of its isocyanate moiety. By understanding the causal relationships between the molecule's structure and its reactivity, scientists can better predict its behavior, optimize reaction conditions, and design novel synthetic pathways. This document provides not only the theoretical framework but also actionable, field-proven protocols and data to support your research and development endeavors.

Introduction: The Unique Profile of an Acyl Isocyanate

Isocyanates (R–N=C=O) are a class of highly reactive electrophilic compounds, serving as critical building blocks in the synthesis of ureas, urethanes, and a variety of heterocyclic systems.[1][2] The reactivity of the isocyanate group is fundamentally dictated by the pronounced electrophilicity of the central carbon atom, which is bonded to two highly electronegative atoms (nitrogen and oxygen).[2][3]

In the specific case of This compound , the general reactivity of the isocyanate is further modulated by the electronic and steric influence of the adjacent 2-chlorobenzoyl group. This guide will dissect these influences to provide a predictive model for its reactivity with various nucleophiles and in cycloaddition reactions.

Core Molecular Properties

A foundational understanding begins with the molecule's basic physical characteristics, which are essential for practical laboratory handling and reaction setup.

| Property | Value | Source |

| CAS Number | 4461-34-1 | [4] |

| Molecular Formula | C₈H₄ClNO₂ | [4] |

| Molecular Weight | 181.58 g/mol | [4] |

| Boiling Point | 250 °C | [4] |

| Density | 1.28 g/cm³ | [4] |

| Flash Point | 95 °C | [4] |

The Governing Forces: Electronic and Steric Effects

The is a direct consequence of the interplay between the electron-withdrawing nature of the entire acyl substituent and the specific steric and electronic contributions of the ortho-chloro group.

Electronic Influence

The benzoyl group is a powerful electron-withdrawing group (EWG). This effect is twofold:

-

Inductive Effect (-I): The electronegative oxygen of the carbonyl group pulls electron density away from the isocyanate nitrogen through the sigma bond framework.

-

Resonance Effect (-M): The carbonyl group participates in resonance, delocalizing the nitrogen's lone pair and further increasing the partial positive charge on the isocyanate carbon.

The chlorine atom at the ortho position also contributes a strong inductive (-I) effect, further withdrawing electron density. This cumulative electron withdrawal significantly enhances the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack compared to alkyl or simple aryl isocyanates.[2]

Steric Hindrance

Conversely, the presence of the bulky chloro group in the ortho position introduces significant steric hindrance around the reactive center.[5][6] This spatial congestion can impede the approach of bulky nucleophiles, potentially slowing reaction rates compared to its para- or meta-substituted isomers. This steric factor is a critical consideration in experimental design, as it can be leveraged to achieve selectivity in competitive reaction environments. For instance, in reactions with molecules containing both primary and secondary amines, the steric hindrance of the ortho-chloro group might favor reaction at the less hindered primary amine.[7][8]

Caption: Electronic and steric influences on the isocyanate group.

Key Reaction Classes and Mechanisms

The enhanced electrophilicity and specific steric profile of this compound make it a versatile reactant. Its primary modes of reactivity are nucleophilic addition and cycloaddition.

Nucleophilic Addition Reactions

This is the most common reaction pathway for isocyanates.[9][10] A nucleophile (Nu-H) attacks the electrophilic carbon of the isocyanate, leading to the formation of a stable addition product. The general incompatibility of isocyanates with a wide range of nucleophiles, including amines, alcohols, and water, underscores their high reactivity.[1]

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis from 2-Chlorobenzoyl Chloride This protocol is adapted from methodology described in patent literature and should be performed by trained personnel with appropriate safety precautions. [11]

-

Reactor Setup: In a dry, inert-atmosphere reaction vessel equipped with a stirrer, dropping funnel, and condenser, charge sodium cyanate (1.3 eq.), zinc chloride (0.1 eq.), p-toluenesulfonic acid (catalytic amount), and chlorobenzene as the solvent.

-

Initial Heating: Stir the mixture and control the temperature to 40-50 °C.

-

Reagent Addition: Begin the dropwise addition of 2-chlorobenzoyl chloride (1.0 eq.). Maintain the temperature during addition.

-

Reaction: After the addition is complete, raise the temperature to 60 °C and maintain for 8-9 hours, monitoring the reaction progress by GC or TLC.

-

Solvent Removal: Upon completion, cool the reaction mixture and remove the chlorobenzene solvent by distillation under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation to yield this compound as a clear liquid with a purity typically exceeding 99%. [11]

Protocol for Nucleophilic Addition with an Amine

This self-validating protocol describes a general procedure for the synthesis of a substituted urea, a common application for this reagent.

-

Amine Solution: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary or secondary amine (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., THF, Dichloromethane, or Acetonitrile).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to control the initial exothermicity of the reaction upon addition of the isocyanate.

-

Isocyanate Addition: Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise to the stirred amine solution over 15-30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.

-

Validation & Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC). A self-validating check is the complete consumption of the limiting reagent (typically the amine). A co-spotted lane of the starting amine should show no remaining material in the final reaction mixture lane.

-

Workup: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Conclusion

This compound is a highly reactive and synthetically valuable intermediate. Its reactivity is dominated by the powerful electron-withdrawing character of the acyl group, which renders the isocyanate carbon highly electrophilic. This is tempered by the steric hindrance imposed by the ortho-chloro substituent, a factor that must be carefully considered during reaction design. By understanding these competing effects, researchers can effectively harness the reactivity of this molecule to build complex ureas, urethanes, and heterocyclic systems for a wide range of applications in the chemical and pharmaceutical industries.

References

- Google Patents. (1970).

-

El-Hamid, I. A., et al. (1992). On the Reaction of α-Chlorobenzylic Cations with Isocyanates. Journal für Praktische Chemie/Chemiker-Zeitung, 334(8), 661–668. [Link]

- Google Patents. (2020).

-

Research Trends. (n.d.). Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. [Link]

-

PubMed Central. (n.d.). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. [Link]

-

PubMed. (2010). Synthesis, Antiproliferative Activity Evaluation and Structure-Activity Relationships of Novel Aromatic Urea and Amide Analogues of N-phenyl-N'-(2-chloroethyl)ureas. [Link]

-

ACS Publications. (n.d.). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. [Link]

-

Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]

-

ResearchGate. (n.d.). [3+2]‐Cycloaddition reaction of aza‐oxyallyl cations with isocyanates. [Link]

-

Taylor & Francis. (n.d.). Nucleophilic addition – Knowledge and References. [Link]

-

ResearchGate. (n.d.). Reaction of Isocyanates with amines. [Link]

- Google Patents. (1998). Process for preparing isocyanates from primary amines which are not readily dissolved.

-

PubMed. (2009). Steric and solvation effects in ionic S(N)2 reactions. [Link]

-

National Institutes of Health. (2024). Isocyanate-based multicomponent reactions. [Link]

-

MDPI. (n.d.). Reactivity and Curing Efficiency of Isocyanate Cross-Linkers with Imidazole-Based Blocking Agents for Low-Temperature Curing of Automotive Clearcoats. [Link]

- Google Patents. (1983).

-

National Institutes of Health. (n.d.). Reactions of Electrophilic Allenoates [and Isocyanates/Isothio-cyanate] with a 2-Alkynylpyridine via a Free Carbene Intermediate. [Link]

-

Slideshare. (n.d.). Cycloaddition reactions [2+2]. [Link]

-

YouTube. (2016). Nucleophilic Addition reactions. [Link]

-

National Institutes of Health. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. [Link]

-

ResearchGate. (2018). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. [Link]

- Google Patents. (1983). Method for preparing 2-chlorobenzoyl chloride.

-

ResearchGate. (n.d.). Mechanism of Isocyanate Reactions with Ethanol. [Link]

-

ResearchGate. (n.d.). Isocyanate reaction with alcohol. [Link]

-

YouTube. (2025). [Chemistry] Draw a stepwise mechanism for the reaction of an alcohol with an isocyanate to form a ur. [Link]

-

SpringerLink. (1984). Reaction of acyl isocyanates with pyridine derivatives. [Link]

- Google Patents. (1993). Isocyanate-reactive composition and process for preparing a flexible polyurethane foam.

-

MDPI. (n.d.). On the Para/Ortho Reactivity of Isocyanate Groups during the Carbamation of Cellulose Nanocrystals Using 2,4-Toluene Diisocyanate. [Link]

Sources

- 1. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound CAS#: 4461-34-1 [amp.chemicalbook.com]

- 5. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steric and solvation effects in ionic S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. m.youtube.com [m.youtube.com]

- 11. CN111004150B - Synthesis method of substituted benzoyl isocyanate - Google Patents [patents.google.com]

The Curtius Rearrangement: A Technical Guide to Isocyanate Synthesis for Drug Development

Foreword: From a Classic Rearrangement to a Modern Drug Discovery Tool

First described by Theodor Curtius in 1885, the Curtius rearrangement has evolved from a fundamental reaction in organic chemistry to a cornerstone in the synthesis of complex molecules, particularly within the pharmaceutical industry.[1][2] This reaction facilitates the conversion of a carboxylic acid into an isocyanate via the thermal decomposition of an acyl azide intermediate.[1][3][4][5][6][7] The resulting isocyanate is a versatile building block, readily transformed into a variety of critical functional groups, including amines, carbamates, and ureas, which are prevalent in medicinally active compounds.[2][3][4][5][6][7][8]

This in-depth guide is designed for researchers, scientists, and drug development professionals. It will delve into the core mechanistic principles of the Curtius rearrangement, provide practical, field-tested experimental protocols, and explore its strategic application in modern drug discovery. The narrative will emphasize the causality behind experimental choices, ensuring a thorough understanding of this powerful synthetic transformation.

Part 1: The Core Mechanism – A Concerted Pathway to Isocyanates

The Curtius rearrangement is fundamentally the thermal or photochemical decomposition of an acyl azide to an isocyanate, accompanied by the loss of nitrogen gas.[1][9] While initially thought to proceed through a two-step process involving a discrete acyl nitrene intermediate, extensive experimental and computational studies have provided strong evidence for a concerted mechanism in the thermal rearrangement.[1][3] This means the migration of the R-group and the expulsion of nitrogen gas occur simultaneously, avoiding the formation of a highly reactive and potentially unselective nitrene.[1][10]

The concerted nature of the thermal Curtius rearrangement is a key factor in its synthetic utility, as it proceeds with complete retention of the migrating group's stereochemistry.[1][3][4] This stereospecificity is of paramount importance in the synthesis of chiral drug molecules, where precise control of stereocenters is critical for biological activity.

The migratory aptitude of the R-group generally follows the order: tertiary > secondary ~ aryl > primary.[1] This predictable pattern allows for the strategic design of substrates to achieve the desired rearrangement.

Caption: The overall transformation of the Curtius rearrangement.

Thermal vs. Photochemical Rearrangement: A Mechanistic Dichotomy

While the thermal Curtius rearrangement proceeds via a concerted mechanism, the photochemical pathway is distinct.[10] Photolysis of an acyl azide can lead to the formation of a discrete acyl nitrene intermediate.[10][11] This highly reactive species can then undergo the desired rearrangement to the isocyanate, but it is also prone to side reactions such as C-H insertion and addition to double bonds.[10]

| Feature | Thermal Curtius Rearrangement | Photochemical Curtius Rearrangement |

| Mechanism | Concerted rearrangement | Stepwise mechanism via a nitrene intermediate |

| Reaction Conditions | Typically requires heating (40-100 °C) | Can often be carried out at room temperature or below |

| Selectivity | High, due to the concerted mechanism | Lower, due to the highly reactive nitrene intermediate |

| Side Reactions | Minimal, generally clean reactions | Prone to side reactions (e.g., C-H insertion) |

| Substrate Scope | Broad, tolerant of various functional groups | Can be limited by groups susceptible to nitrene insertion |

| Yields | Generally high to quantitative | Variable, often lower than thermal rearrangement |

For applications in drug development, where high yields and clean reaction profiles are paramount, the thermal Curtius rearrangement is generally the preferred method.[10]

Part 2: Experimental Protocols – From Carboxylic Acid to Isocyanate

The successful execution of the Curtius rearrangement hinges on the efficient and safe preparation of the acyl azide intermediate. Several methods have been developed, each with its own advantages and considerations.

Preparation of Acyl Azides: A Critical First Step

Method A: From Acyl Chlorides

This is a traditional and widely used method. The carboxylic acid is first converted to the more reactive acyl chloride, which is then treated with an azide source.

Protocol:

-

Acyl Chloride Formation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) is added thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) and a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at room temperature or heated gently until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure.

-

Acyl Azide Formation: The crude acyl chloride is dissolved in a dry, aprotic solvent (e.g., acetone or THF) and cooled to 0 °C.[12] A solution of sodium azide (NaN₃) (1.2-1.5 eq) in a minimal amount of water is added dropwise with vigorous stirring.[12] The reaction is typically rapid.

-

Workup: Upon completion, the reaction mixture is diluted with cold water and the acyl azide is extracted with a cold organic solvent (e.g., diethyl ether or ethyl acetate).[12] Crucially, the acyl azide solution should be used immediately in the next step without concentration, as acyl azides can be explosive. [13]

Method B: One-Pot Procedure using Diphenylphosphoryl Azide (DPPA)

This method, often referred to as the Yamada-Curtius reaction, is a milder and more convenient alternative that avoids the isolation of the potentially hazardous acyl azide.[4][14][15]

Protocol:

-

To a stirred solution of the carboxylic acid (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.1-1.5 eq) in an anhydrous solvent (e.g., toluene or THF) is added diphenylphosphoryl azide (DPPA) (1.1-1.5 eq) dropwise at room temperature.[13]

-

The reaction mixture is stirred at room temperature for a period to allow for the in situ formation of the acyl azide.[13]

-

The temperature is then raised to induce the rearrangement to the isocyanate. The progress of the reaction can be monitored by the evolution of nitrogen gas.

Caption: A generalized experimental workflow for the Curtius rearrangement.

The Rearrangement and Trapping of the Isocyanate

Once the acyl azide is formed, the rearrangement to the isocyanate is typically achieved by heating the solution in an inert solvent such as toluene or benzene. The temperature required for the rearrangement varies depending on the substrate but is generally in the range of 60-100 °C.[16] The isocyanate can be isolated if it is stable, but it is more commonly trapped in situ with a nucleophile to afford the desired product.

-

For Primary Amines: The reaction mixture containing the isocyanate is treated with water or aqueous acid to hydrolyze the isocyanate to a carbamic acid, which then spontaneously decarboxylates to yield the primary amine.[1][9]

-

For Carbamates: Addition of an alcohol to the isocyanate solution yields a carbamate.[1] This is a particularly useful transformation for installing protecting groups on amines.

-

For Ureas: Reaction of the isocyanate with a primary or secondary amine affords a urea derivative.[1]

Part 3: Applications in Drug Discovery and Development

The Curtius rearrangement is a powerful tool in the medicinal chemist's arsenal for the synthesis of a wide array of pharmaceutical agents.[4][5][6][7][8] Its ability to introduce amine and amine-derived functionalities with high fidelity and stereochemical control makes it invaluable in the construction of complex molecular architectures.

Synthesis of Bioactive Molecules

A notable example of the Curtius rearrangement in drug synthesis is in the preparation of Oseltamivir (Tamiflu®), an antiviral medication used to treat and prevent influenza A and B.[1][5] In a large-scale synthesis, a key carboxylic acid intermediate is converted to the corresponding acyl azide and then subjected to a Curtius rearrangement to install a crucial amine functionality.[15]

The reaction has also been employed in the synthesis of Dievodiamine, a natural product with potential anticancer properties.[1] In this synthesis, a boron trifluoride-catalyzed Curtius rearrangement is utilized to generate an isocyanate that subsequently participates in an intramolecular electrophilic aromatic substitution to construct the core of the molecule.[1]

Sources

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry [ouci.dntb.gov.ua]

- 9. Curtius Rearrangement [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scispace.com [scispace.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to the Safe Handling of 2-Chlorobenzoyl Isocyanate for Research Applications

This guide provides a comprehensive framework for the safe handling, use, and disposal of 2-Chlorobenzoyl isocyanate in a laboratory setting. As a highly reactive acyl isocyanate, this reagent is invaluable for the synthesis of novel ureas, urethanes, and other derivatives in drug discovery and materials science. However, its utility is matched by its significant hazards, including extreme toxicity upon inhalation, severe corrosivity, and potent sensitizing effects. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and protocols grounded in established safety principles to ensure personnel safety and experimental integrity.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent risks of this compound is the foundation of its safe use. The risk assessment must consider its reactivity, toxicity, and physical properties.

Summary of GHS Hazards

This compound is classified with multiple severe hazard warnings. The primary risks are associated with its acute toxicity, corrosivity, and its ability to act as a potent sensitizer.

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Inhalation | H330: Fatal if inhaled. |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. |

| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| Skin Sensitization | H317: May cause an allergic skin reaction. |

| Acute Toxicity, Oral | H302: Harmful if swallowed. |

| Flammable Liquids | H227: Combustible liquid. |

| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects. |

Physicochemical and Reactivity Data

The physical properties of this compound dictate specific storage and handling requirements. Its high reactivity is central to both its synthetic utility and its hazards.

| Property | Value | Source |

| CAS Number | 4461-34-1 | [1] |

| Molecular Formula | C₈H₄ClNO₂ | |

| Boiling Point | 107 °C (225 °F) | |

| Melting Point | -44 °C (-47 °F) | |

| Density | 1.626 g/cm³ at 25 °C | |

| Key Incompatibilities | Water, alcohols, amines, strong bases, acids, strong oxidizing agents.[2][3] | |

| Hazardous Reactions | Reacts violently with water, producing carbon dioxide gas which can cause pressure buildup in sealed containers.[3][4] Forms explosive mixtures with air on intense heating. |

The Causality of Reactivity: The Isocyanate Functional Group

The high electrophilicity of the central carbon atom in the isocyanate functional group (–N=C=O) is the driver of its reactivity.[5] It readily undergoes nucleophilic attack from a wide range of compounds, including:

-

Water: Reacts violently to form an unstable carbamic acid, which rapidly decomposes to an amine and carbon dioxide gas.[3][5] This reaction is the primary cause of pressure buildup in improperly stored or handled waste containers.[4][6]

-

Alcohols: Reacts exothermically to form urethane linkages.[5]

-

Amines: Reacts very rapidly to form urea linkages.[5]

This reactivity profile means the compound is extremely moisture-sensitive and must be handled under anhydrous conditions, typically under an inert atmosphere (e.g., nitrogen or argon).

Toxicological Profile: A Potent Sensitizer and Corrosive Agent

The toxicity of isocyanates is multifaceted and severe.

-

Sensitization: Isocyanates are potent sensitizers.[4][7] Initial or repeated exposure, even at low concentrations, can lead to the development of a lifelong chemical hypersensitivity.[4][7] Subsequent exposure, even to minuscule amounts, can trigger a severe allergic reaction, including life-threatening asthma attacks, contact dermatitis, rashes, and blistering.[7][8]

-

Corrosivity: The compound is extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin. This is due to its reaction with water in the tissue, causing severe chemical burns.

-

Inhalation Toxicity: The designation "Fatal if inhaled" is due to the severe irritation and chemical burns it can cause within the respiratory system, potentially leading to spasm, inflammation, and pulmonary edema.[9]

Section 2: Risk Mitigation and Control Measures

A multi-layered approach based on the hierarchy of controls is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard.

-

Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).[10]

-

Safety Equipment: A safety shower and eyewash station must be located in immediate proximity to the work area.[2][11]

Administrative Controls: Defining Safe Practices

-

Designated Area: All work with this compound should be restricted to a designated and clearly marked area within the laboratory.

-

Standard Operating Procedure (SOP): A detailed, chemical-specific SOP must be written and approved before work begins. All personnel must be trained on this SOP.

-

Storage: Store the reagent in its original, tightly sealed container in a cool, dry, well-ventilated area designated for corrosives and toxins.[2][10] The storage area must be kept separate from incompatible materials, especially water, alcohols, and amines.[2] It should be kept locked up or in an area only accessible to authorized personnel.

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering and administrative controls but is critical for preventing exposure. Given the severe hazards, the following PPE is mandatory.

| Body Part | Required PPE | Rationale and Specifications |

| Respiratory | Full-face respirator with organic vapor/particulate cartridges or a supplied-air respirator.[12] | Protects against inhalation of vapors and aerosols, which can be fatal and cause sensitization.[13] A full-face respirator also provides eye protection. |

| Eyes/Face | Chemical safety goggles and a full-face shield. | Required if a half-face respirator is used. Protects against splashes which can cause severe eye damage and blindness.[2][11] |

| Hands | Chemical-resistant gloves (e.g., Butyl rubber or Nitrile). Double-gloving is recommended. | Standard latex gloves are not suitable and provide inadequate protection.[12][14] Gloves must be inspected before use and changed immediately if contamination is suspected. |

| Body | Flame-resistant laboratory coat and a chemical-resistant apron or coveralls. | Provides a barrier against skin contact, which can cause severe chemical burns and sensitization.[12][13] |

| Feet | Closed-toe shoes made of a non-porous material. | Protects feet from potential spills. |

Section 3: Standard Operating Protocols

The following protocols provide a framework for common laboratory operations. These should be adapted into a formal, site-specific SOP.

Protocol: Handling and Dispensing

-

Preparation: Don all required PPE. Ensure the fume hood sash is at the appropriate height. Place a plastic-backed absorbent pad on the work surface.

-

Inert Atmosphere: Assemble glassware and purge with an inert gas (nitrogen or argon) to remove atmospheric moisture.

-

Dispensing: Allow the reagent bottle to equilibrate to room temperature before opening to prevent condensation of moisture from the air. Using a syringe and needle through a septum or working under a positive pressure of inert gas, carefully transfer the required amount to the reaction vessel.

-

Cleanup: Immediately after transfer, rinse the syringe with a suitable anhydrous solvent (e.g., anhydrous toluene or dichloromethane) and quench the rinsate as described in the waste protocol below. Securely cap the reagent bottle.

Protocol: Decontamination and Waste Disposal

This protocol is for quenching residual isocyanate on glassware and in waste streams.

-

Prepare Quenching Solution: Inside a fume hood, prepare a decontamination solution. A common formulation consists of 5% sodium carbonate, 2% liquid detergent, and 93% water.[6] An alternative is 5% concentrated ammonia, 2% detergent, and 93% water (ensure excellent ventilation if using ammonia).[6]

-

Glassware Decontamination: Rinse contaminated glassware with a minimal amount of an inert, water-miscible organic solvent (e.g., acetone) to dissolve residual reagent. Slowly and carefully add the rinsate to a beaker containing the decontamination solution with stirring.

-

Bulk Waste: For unreacted reagent or reaction waste, place a large, open-topped beaker containing the decontamination solution in an ice bath within the fume hood. Slowly, and in small portions, add the isocyanate waste to the stirred solution. Causality: The ice bath is critical to manage the heat generated from the exothermic neutralization reaction.

-

Off-Gassing: Allow the mixture to stir in the fume hood for several hours (or overnight) to ensure the reaction is complete and to allow the generated CO₂ to dissipate safely.

-

Final Disposal: Neutralize the resulting solution to a pH between 6 and 8 and dispose of it as hazardous aqueous waste according to institutional guidelines. Crucially, never seal a container holding isocyanate waste, as the CO₂ evolution can cause it to pressurize and rupture .[4][6]

Emergency Response Protocols

-

Personnel Exposure:

-

Inhalation: Immediately move the affected person to fresh air. Call for emergency medical assistance.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. Have the person rinse their mouth and drink one or two glasses of water. Seek immediate medical attention.

-

-

Minor Spill (less than 10 mL in a fume hood):

-

Alert personnel in the immediate area.

-

Cover the spill with an inert absorbent material such as sand, clay, or vermiculite.[4][6]

-

Carefully scoop the absorbed material into an open container.

-

Move the container to the back of the fume hood and slowly add decontamination solution.

-

Allow the container to sit, unsealed, for 24 hours before disposing of it as hazardous solid waste.

-

Section 4: Visualized Workflow for Safe Handling

The following diagram illustrates the critical decision points and safety procedures in a typical workflow involving this compound.

Sources

- 1. This compound CAS#: 4461-34-1 [amp.chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Isocyanates – A family of chemicals [tc.canada.ca]

- 5. Isocyanate - Wikipedia [en.wikipedia.org]

- 6. safetyinnumbers.ca [safetyinnumbers.ca]

- 7. hsa.ie [hsa.ie]

- 8. actsafe.ca [actsafe.ca]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. What PPE is required when working with isocyanates? [sysco-env.co.uk]

- 13. tsmfg.com [tsmfg.com]

- 14. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

Navigating the Complexities of 2-Chlorobenzoyl Isocyanate: A Technical Guide to Stability and Storage

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth understanding of the critical parameters governing the stability and optimal storage of 2-Chlorobenzoyl isocyanate. This highly reactive compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. However, its utility is intrinsically linked to its careful handling and storage, a necessity dictated by its chemical reactivity. This document moves beyond a simple recitation of protocols to explain the underlying chemical principles that inform our best practices, ensuring both the integrity of the compound and the safety of laboratory personnel.

The Chemical Personality of this compound: A Tale of Two Reactive Centers

This compound is characterized by the presence of two key functional groups: an acyl chloride and an isocyanate. The isocyanate group (–N=C=O) is notoriously reactive towards nucleophiles. This reactivity is a double-edged sword; it is the very characteristic that makes it a versatile reagent, yet it is also the root of its instability. The central carbon of the isocyanate is highly electrophilic, readily undergoing attack by a wide array of nucleophiles including water, alcohols, and amines[1].

Furthermore, the acyl chloride group, while generally less reactive than the isocyanate, is also susceptible to nucleophilic attack and hydrolysis. The interplay of these two functional groups dictates the compound's stability profile and necessitates stringent storage and handling protocols.

The Primary Antagonist: The Ubiquitous Threat of Moisture

The single most critical factor affecting the stability of this compound is exposure to moisture. Isocyanates react readily with water in an exothermic reaction to form an unstable carbamic acid intermediate. This intermediate rapidly decomposes to yield the corresponding amine (2-chlorobenzamide) and carbon dioxide gas[1][2].

This reaction has two major detrimental consequences in a laboratory setting:

-

Loss of Reagent Integrity: The isocyanate is consumed, leading to a decrease in the purity and efficacy of the starting material for subsequent synthetic steps.

-

Pressure Buildup: The evolution of carbon dioxide gas in a sealed container can lead to a dangerous buildup of pressure, potentially causing the container to rupture.

The following diagram illustrates the degradation pathway of this compound in the presence of water.

Caption: Reaction of this compound with water.

To mitigate this, it is imperative to handle and store the compound under strictly anhydrous conditions.

The Influence of Temperature: A Catalyst for Undesired Transformations

Elevated temperatures can significantly accelerate the degradation of this compound. The primary thermal degradation pathways for isocyanates are dimerization and trimerization, which are often reversible[3]. These self-polymerization reactions lead to the formation of uretidinediones (dimers) and isocyanurates (trimers), respectively[3].

The formation of these oligomers reduces the concentration of the desired monomeric isocyanate and can introduce impurities into reaction mixtures. Therefore, maintaining a cool storage environment is crucial for preserving the compound's purity and reactivity over time.

Optimal Storage Conditions: A Multi-faceted Approach to Preservation

Based on the inherent reactivity of this compound, the following storage conditions are recommended to ensure its long-term stability and purity.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. A refrigerator (2-8 °C) is often recommended for flammables and moisture-sensitive materials. | Minimizes the rate of thermal decomposition, including dimerization and trimerization[4]. |

| Atmosphere | Store under an inert atmosphere (e.g., dry nitrogen or argon). | Prevents reaction with atmospheric moisture and oxygen[4]. |

| Container | Store in a tightly sealed, original container. | Prevents ingress of moisture and air. Containers should be checked for leaks[5]. |

| Light | Protect from light. | Some related compounds, like 2-chlorobenzaldehyde, are unstable on exposure to light[6]. |

| Location | Store in a well-ventilated area away from incompatible substances. | Ensures any potential vapors are safely dispersed and prevents accidental contact with incompatible materials[5]. |

Incompatible Materials: A Catalogue of Hazardous Interactions

The high reactivity of this compound extends to a wide range of common laboratory chemicals. Contact with these substances can lead to vigorous, exothermic reactions, potentially generating toxic fumes and creating a safety hazard. It is crucial to store this compound separately from the following:

-

Water and Moisture: As detailed above, leads to decomposition and gas evolution[1].

-